N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS.ClH/c1-17-9-12-21-22(15-17)29-24(25-21)27(14-6-13-26(2)3)23(28)20-11-10-18-7-4-5-8-19(18)16-20;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAETVMYPWDUDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(CCCC4)C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and tetrahydronaphthalene intermediates, followed by their coupling with the dimethylaminopropyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or tetrahydronaphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe or labeling agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with several analogs, as highlighted in the evidence:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: The target compound’s benzothiazole group differs from the thienoindole in , which may alter electronic properties and target binding. Benzothiazoles are often associated with antitumor and antimicrobial activities, while thienoindoles are less studied but share aromaticity for π-π interactions .
- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to the neutral analogs in .
Computational and Chemoinformatic Comparisons
ChemGPS-NP Analysis
The ChemGPS-NP model () positions compounds in a multidimensional property space, surpassing traditional similarity metrics. Applied to the target compound, this model could highlight its uniqueness in terms of hydrophobicity , polarity , and molecular rigidity compared to analogs. For example:
- The diol in introduces higher polarity, which ChemGPS-NP would flag as distinct from the target’s amine-dominated profile .
Molecular Fingerprints and Similarity Coefficients
emphasizes molecular fingerprints (e.g., MACCS, ECFP) and Tanimoto coefficients to quantify structural overlap. Key findings:
- The target compound and share a dimethylaminopropylamide side chain, yielding a high Tanimoto score (>0.7) for this substructure.
- Differences in core heterocycles (benzothiazole vs. thienoindole) would reduce overall similarity, underscoring the need for hybrid models combining structural and functional data .
Bioactivity Predictions
demonstrates that agglomerative hierarchical clustering based on chemical similarity can predict bioactivity. Clustering the target compound with analogs from might reveal:
- Antibacterial Potential: Benzothiazoles are known for antimicrobial properties; clustering with marine-derived thienoindoles could suggest unexplored antibacterial mechanisms.
- Target Overlap : Shared amine groups may indicate activity against amine-sensitive targets (e.g., kinases, GPCRs) .
Biological Activity
N-[3-(Dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core substituted with a dimethylamino group and a benzothiazole moiety. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₂₄ClN₃OS
- Molecular Weight : 357.92 g/mol
Research indicates that this compound may function as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a critical role in cell proliferation and survival. This mechanism is particularly relevant in the context of malignant mesothelioma treatment .
Pharmacological Effects
-
Antitumor Activity :
- The compound has been shown to inhibit cancer cell growth in vitro and in vivo. In particular, studies have reported its efficacy against various cancer cell lines, including those resistant to conventional therapies.
- A study demonstrated that at concentrations as low as 10 µM, the compound significantly reduced cell viability in malignant mesothelioma cells .
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Neuroprotective Effects :
- Preliminary findings suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Cytotoxicity against cancer cells | MTT assay on various cancer cell lines | Significant reduction in cell viability at 10 µM concentration. |
| Mechanism of action | Western blotting for protein expression | Inhibition of YAP/TAZ signaling pathway observed. |
| Neuroprotection | Neuronal cell cultures exposed to oxidative stress | Reduced apoptosis and increased cell survival. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced malignant mesothelioma showed a partial response to treatment with this compound after failing multiple lines of chemotherapy. Imaging studies indicated a reduction in tumor size after 8 weeks of treatment.
- Case Study 2 : In a preclinical model of neurodegeneration, administration of the compound resulted in improved behavioral outcomes and reduced markers of oxidative stress compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield variability be minimized?
- Methodological Answer : Synthesis typically involves coupling dimethylaminopropyl derivatives with benzothiazole precursors under reflux conditions. For example, ethanol or ethanol/ethyl acetate mixtures are common solvents, with yields ranging from 37% to 70% depending on substituent reactivity . To minimize variability:
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Use anhydrous solvents to prevent side reactions.
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Optimize reaction time and temperature via iterative testing (e.g., 12–24 hours at 70–80°C).
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Employ flash chromatography (e.g., ethyl acetate/hexane gradients) for purification .
Reaction Condition Example Parameters Yield Range Solvent Ethanol 37–70% Temperature 70–80°C — Purification Flash chromatography (ethyl acetate/hexane) 45–60%
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Look for characteristic peaks:
- ¹H NMR : δ 2.2–2.5 ppm (dimethylamino protons), δ 6.8–7.5 ppm (benzothiazole aromatic protons), and δ 1.5–2.0 ppm (tetrahydronaphthalene methylene groups) .
- ¹³C NMR : Carbonyl carbons (160–170 ppm) and benzothiazole C=N (150–155 ppm).
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S-C vibrations (~680 cm⁻¹) .
- Always compare with spectral data from structurally analogous compounds to validate assignments.
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved methodologically?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .
- Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
- Cross-reference with theoretical frameworks (e.g., structure-activity relationship models) to rationalize discrepancies .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
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Molecular docking : Use software like AutoDock Vina to model binding to benzothiazole-recognizing enzymes (e.g., kinases) .
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MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .
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Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity .
Computational Tool Application Example Validation Method AutoDock Vina Kinase binding site SPR GROMACS Solvent interaction ITC
Q. How can process simulation tools (e.g., COMSOL) optimize large-scale synthesis?
- Methodological Answer :
- Model heat/mass transfer in reactors to identify hotspots or mixing inefficiencies .
- Simulate solvent recovery systems to reduce waste (e.g., membrane separation modules ).
- Integrate AI-driven algorithms for real-time adjustment of flow rates or catalyst loading .
Data Analysis & Theoretical Integration
Q. What frameworks guide the design of experiments for this compound’s mechanism of action?
- Methodological Answer :
- Link hypotheses to kinetic theory (e.g., Michaelis-Menten models for enzyme inhibition) or chemoinformatics (QSAR for toxicity prediction) .
- Use factorial design (e.g., 2³ designs) to test variables like pH, temperature, and concentration .
Q. How should multi-omics data (proteomics, metabolomics) be integrated to elucidate pharmacological effects?
- Methodological Answer :
- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics data to biological processes .
- Use machine learning (e.g., random forests) to prioritize biomarkers correlated with efficacy/toxicity .
- Cross-validate findings with in vivo models (e.g., zebrafish xenografts) .
Quality Control & Validation
Q. What analytical methods ensure batch-to-batch consistency in purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
